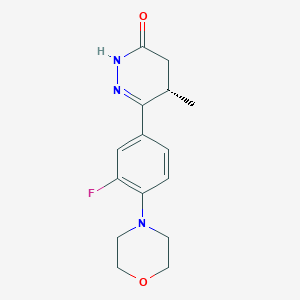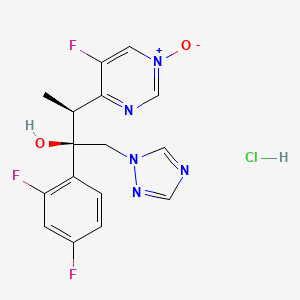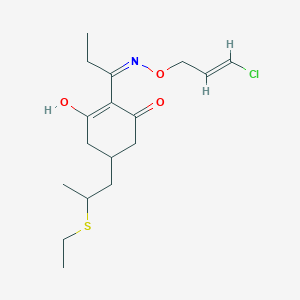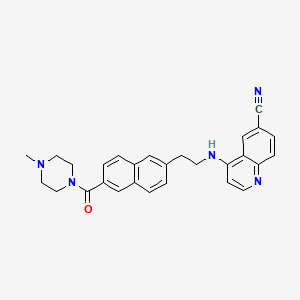![molecular formula C9H13N4NaO7S B10861215 sodium;[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B10861215.png)
sodium;[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FPI-1523 (sodium) is a derivative of avibactam, a potent β-lactamase inhibitor. It is known for its strong antibacterial activity and ability to inhibit β-lactamase enzymes such as CTX-M-15 and OXA-48, with dissociation constants (Kd) of 4 nanomolar and 34 nanomolar, respectively . Additionally, FPI-1523 (sodium) inhibits penicillin-binding protein 2 (PBP2) with a half-maximal inhibitory concentration (IC50) of 3.2 micromolar .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FPI-1523 (sodium) involves the derivatization of avibactam. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of FPI-1523 (sodium) likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .
Chemical Reactions Analysis
Types of Reactions: FPI-1523 (sodium) primarily undergoes inhibition reactions with β-lactamase enzymes. It forms a stable complex with the enzyme, preventing the hydrolysis of β-lactam antibiotics .
Common Reagents and Conditions: The inhibition reactions typically occur under physiological conditions, with the presence of β-lactamase enzymes and FPI-1523 (sodium) in aqueous solutions. The reactions are characterized by low minimum inhibitory concentrations (MICs) and IC50 values .
Major Products Formed: The major product formed from the reaction of FPI-1523 (sodium) with β-lactamase enzymes is a stable enzyme-inhibitor complex, which effectively neutralizes the enzyme’s activity .
Scientific Research Applications
FPI-1523 (sodium) has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
FPI-1523 (sodium) exerts its effects by binding to the active site of β-lactamase enzymes, forming a stable complex that inhibits the enzyme’s activity. This prevents the hydrolysis of β-lactam antibiotics, thereby restoring their antibacterial efficacy . The molecular targets of FPI-1523 (sodium) include β-lactamase enzymes such as CTX-M-15 and OXA-48, as well as penicillin-binding protein 2 (PBP2) .
Comparison with Similar Compounds
- Avibactam
- Clavulanic acid
- Sulbactam
- Tazobactam
Comparison: FPI-1523 (sodium) is unique in its high potency and broad-spectrum activity against β-lactamase enzymes. Compared to avibactam, FPI-1523 (sodium) exhibits enhanced inhibitory activity against specific β-lactamase enzymes such as CTX-M-15 and OXA-48 . Additionally, its ability to inhibit penicillin-binding protein 2 (PBP2) further distinguishes it from other β-lactamase inhibitors .
Properties
Molecular Formula |
C9H13N4NaO7S |
|---|---|
Molecular Weight |
344.28 g/mol |
IUPAC Name |
sodium;[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C9H14N4O7S.Na/c1-5(14)10-11-8(15)7-3-2-6-4-12(7)9(16)13(6)20-21(17,18)19;/h6-7H,2-4H2,1H3,(H,10,14)(H,11,15)(H,17,18,19);/q;+1/p-1/t6-,7+;/m1./s1 |
InChI Key |
ACQISEUSOMBVGU-HHQFNNIRSA-M |
Isomeric SMILES |
CC(=O)NNC(=O)[C@@H]1CC[C@@H]2CN1C(=O)N2OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)NNC(=O)C1CCC2CN1C(=O)N2OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


(prop-2-yn-1-yl)amine](/img/structure/B10861134.png)
![N-(2,5-Dimethyl-4-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamido)phenyl)-8-oxo-5,6,7,8-tetrahydro-1H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10861142.png)

![4-[[(2S)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid](/img/structure/B10861163.png)


![O6-[4-(Azidomethyl)benzyl]guanine](/img/structure/B10861193.png)
![(2S)-2-[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B10861208.png)
![(2R)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide](/img/structure/B10861219.png)




![2-[2-[2-[[4-(4-Tert-butylphenyl)-6-(oxolan-2-ylmethylamino)-1,3,5-triazin-2-yl]amino]ethoxy]ethoxy]ethylazanium;chloride](/img/structure/B10861253.png)
